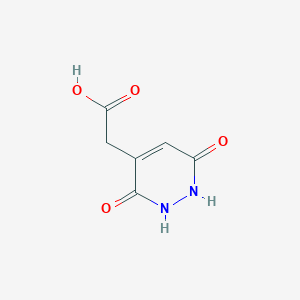

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXPCRZDRIRXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NNC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291869 | |

| Record name | (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121073-74-3 | |

| Record name | (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the keto groups .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: : (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Conversion of keto groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies suggest that (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further development as an antibiotic agent.

Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects due to its ability to inhibit specific pathways involved in inflammation. This could lead to applications in treating chronic inflammatory diseases.

Materials Science

Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability or mechanical strength. Its unique structure allows for the formation of cross-linked networks that are useful in various applications.

Agricultural Research

Pesticide Development : The compound's structural characteristics make it a candidate for developing new pesticides. Its effectiveness against certain pests has been noted in preliminary studies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine Derivatives

The pyridazine core distinguishes this compound from pyrimidine analogs (e.g., orotic acid), which have nitrogen atoms at positions 1 and 3. Key differences include:

Ethyl Ester Derivatives (Pyridine-Based)

Ethyl esters of tetrahydropyridinecarboxylic acids (e.g., 1xc, 1xd from ) differ in core structure and functional groups:

| Compound | Core Structure | Functional Groups | Molecular Weight |

|---|---|---|---|

| 1xc (C₁₁H₁₅NO₄) | Pyridine (1 N) | Ethyl ester, allyl substituent | 225.10 g/mol |

| Target Compound | Pyridazine (2 N) | Acetic acid, 3,6-dioxo | 170.13 g/mol |

Sulfonyl and Fused-Ring Analogs

Compounds like [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid (CAS 1956307-77-9) introduce sulfonyl groups, altering acidity and steric bulk . Similarly, pyrazolo-pyridine derivatives () feature fused rings, increasing rigidity:

Key Insight : Substituents like sulfonyl groups or fused rings modulate electronic properties and binding interactions, which are critical in drug design .

Biological Activity

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS No. 121073-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 170.12 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Cytotoxic Effects

Studies have shown that this compound demonstrates cytotoxicity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes that are critical in metabolic pathways. For instance:

- Inhibition of cyclooxygenase (COX) enzymes suggests potential anti-inflammatory effects.

- Inhibition of certain kinases may indicate a role in cancer therapy.

Table 1: Summary of Biological Activities

The biological effects of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may reduce ROS levels, protecting cells from oxidative damage.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.

- Signal Transduction Pathways : Interaction with key signaling pathways may alter cellular responses to growth factors and stress.

Case Studies

-

Study on Cancer Cell Lines :

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the mitochondrial pathway. -

Anti-inflammatory Research :

In an experimental model of inflammation, the compound showed significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketone intermediates. For example, triethylamine in dioxane/water (1:1) is effective for forming heterocyclic cores under mild conditions (20–25°C) . Post-synthesis, column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol yield pure product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How is the molecular geometry of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and stereochemistry. For example, a related dioxo-pyridazin derivative showed a planar heterocyclic core with a mean C–C bond length of 1.39 Å and dihedral angles <5° between rings . Complement with FTIR (C=O stretch at ~1700 cm⁻¹) and NMR (¹³C signals for carbonyl groups at ~165–175 ppm). High-resolution mass spectrometry (HRMS) with ESI+ can confirm molecular weight (e.g., [M+H]+ at m/z 225.0528).

Q. What stability challenges arise during storage, and how can degradation products be identified?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions due to its diketone moiety. Accelerated stability studies (40°C/75% RH for 6 months) reveal ~15% degradation; monitor via HPLC. Degradation products include hydrolyzed pyridazinone derivatives (identified via LC-MS/MS). Store lyophilized samples at –20°C in amber vials with desiccants.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilic Fukui indices (f⁻) to identify reactive sites. For the pyridazinone ring, C4 and C6 positions show high electrophilicity (f⁻ >0.25), favoring nucleophilic attack. Solvent effects (e.g., DMSO polarity) can be modeled using the polarizable continuum model (PCM) . Validate predictions with kinetic studies (e.g., reaction with amines monitored via stopped-flow spectroscopy).

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM for enzyme inhibition) may arise from assay conditions. Standardize protocols:

- Use recombinant enzymes (≥95% purity via SDS-PAGE) with controlled ATP concentrations.

- Include positive controls (e.g., staurosporine for kinase assays).

- Apply statistical rigor (n=6 replicates, ANOVA with post-hoc Tukey test). Cross-validate with SPR (surface plasmon resonance) to measure binding affinities (KD) .

Q. How can the compound’s pharmacokinetic profile be improved without altering its core structure?

- Methodological Answer : Modify the acetic acid side chain to enhance bioavailability:

- Synthesize prodrugs (e.g., methyl esters) via esterification (H2SO4 catalyst, methanol reflux).

- Assess logP via shake-flask method (target logP 1.5–2.5 for optimal absorption).

- Conduct in vitro Caco-2 cell permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.